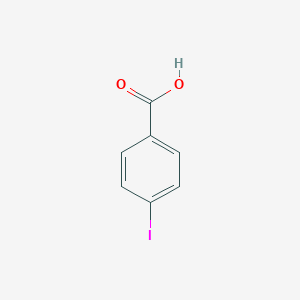

4-Iodobenzoic acid

描述

4-Iodobenzoic acid (C₇H₅IO₂) is an aromatic carboxylic acid derivative featuring an iodine atom at the para position of the benzene ring. It serves as a versatile intermediate in organic synthesis, biochemistry, and agricultural research. The compound is synthesized via esterification of methyl 4-iodobenzoate followed by hydrazide formation or through direct coupling reactions using hypervalent iodine reagents . Its applications span protein footprinting via photochemical iodination , biofortification of crops , and synthesis of fluorescent resins and anticancer agents . The iodine atom enhances its reactivity in radical-driven processes and cross-coupling reactions, distinguishing it from non-halogenated benzoic acids.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodobenzoic acid can be synthesized in the laboratory by the oxidation of p-iodotoluene using potassium permanganate as the oxidizing agent . The reaction typically involves heating p-iodotoluene with an aqueous solution of potassium permanganate under reflux conditions until the oxidation is complete.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method using p-iodotoluene and potassium permanganate can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: 4-Iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other groups through reactions such as the Suzuki coupling reaction.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate for oxidation reactions.

Catalysts: Palladium catalysts for coupling reactions.

Alcohols: Methanol for esterification reactions.

Major Products Formed:

Methyl 4-Iodobenzoate: Formed through esterification with methanol.

Various Substituted Benzoic Acids: Formed through substitution reactions.

科学研究应用

Organic Synthesis

4-Iodobenzoic acid serves as a crucial building block in organic synthesis. Its iodine atom facilitates nucleophilic substitution reactions, making it valuable in the synthesis of various organic compounds.

Synthesis of Iodonium Salts

One notable application is the formation of iodonium salts, which are useful intermediates in organic reactions. For instance, this compound can be oxidized to generate [hydroxy(4-carboxyphenyl)iodonium] ions that facilitate the oxidative cleavage of alkenes. This method has been documented to provide a convenient catalytic procedure for such transformations .

Coupling Reactions

The compound is also employed in coupling reactions, particularly in the synthesis of biaryl compounds. It can react with aryl boronic acids under palladium-catalyzed conditions to yield various biaryl derivatives .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of new drug candidates, especially those targeting inflammatory and cancer pathways.

Anti-Cancer Agents

Research has indicated that derivatives of this compound exhibit anti-cancer properties. For example, its derivatives have been studied for their ability to inhibit cancer cell proliferation by disrupting cellular signaling pathways .

Anti-Inflammatory Drugs

The compound is also involved in the synthesis of anti-inflammatory drugs. Its ability to modify biological activity through structural variations allows for the design of novel therapeutic agents aimed at treating inflammatory diseases.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Polymer Chemistry

This compound is used as a monomer or additive in polymer synthesis, particularly in creating functionalized polymers for drug delivery systems. Its incorporation into polymer matrices can enhance drug solubility and release profiles .

Nanomaterials

Recent studies have shown that this compound can be utilized in the synthesis of nanoparticles through controlled growth mechanisms. This application is pivotal for developing nanomaterials with specific shapes and functionalities .

Case Study 1: Synthesis of Biaryl Compounds

A study conducted by researchers at the University of California demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki coupling reactions. The reaction conditions optimized yielded high purity and yield, showcasing its utility as a coupling partner .

Case Study 2: Drug Development for Cancer Treatment

In a clinical study, derivatives of this compound were tested for their efficacy against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting their potential as anti-cancer agents .

作用机制

The mechanism of action of 4-iodobenzoic acid largely depends on its chemical reactivity. For instance, in biological systems, it can form reactive intermediates that interact with cellular components. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .

相似化合物的比较

Chemical Reactivity and Stability

Positional Isomers: 2- and 3-Iodobenzoic Acids

- Photochemical Reactivity : 4-Iodobenzoic acid generates iodine radicals under KrF laser photodissociation, enabling protein side-chain modifications . In contrast, 2-iodobenzoic acid exhibits steric hindrance due to proximity between the iodine and carboxyl groups, reducing its efficiency in radical generation .

- Dehalogenation: Non-thermal plasmas dehalogenate this compound more efficiently than iodobenzene, yielding benzoic acid derivatives . However, this compound fails in palladium-catalyzed reactions where iodobenzene succeeds, likely due to electron-withdrawing carboxyl group interference .

Halogenated Benzoic Acids

- Electrophilic Substitution : The iodine atom in this compound directs subsequent substitutions to the meta position, unlike chloro- or bromo-analogs, which exhibit different electronic effects.

- Stability : this compound is more stable toward hydrolysis compared to iodoacetic acid, making it preferable for long-term agricultural biofortification .

Antimicrobial and Anticancer Effects

- Acylhydrazones : Hydrazones derived from this compound show superior antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to 2- and 3-iodobenzoic acid derivatives (MIC: 16–32 µg/mL) .

- Anticancer Activity: this compound-based hydrazones exhibit IC₅₀ values of 12–25 µM against human breast cancer cells (MCF-7), outperforming non-iodinated analogs (IC₅₀: >50 µM) .

Plant Biofortification

- Uptake Efficiency : In tomato and lettuce studies, this compound is absorbed 30–50% more efficiently than 2-iodobenzoic acid, likely due to reduced steric effects .

- Toxicity : At concentrations >10 µM, this compound inhibits plant growth by 20–25%, whereas 5-iodosalicylic acid shows milder effects .

Physical and Spectroscopic Properties

| Property | This compound | 2-Iodobenzoic Acid | 3-Iodobenzoic Acid |

|---|---|---|---|

| Melting Point | 196–198°C | 185–187°C | 178–180°C |

| Solubility (H₂O) | 1.2 g/L (20°C) | 0.8 g/L | 0.9 g/L |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ | 1685 cm⁻¹ |

生物活性

4-Iodobenzoic acid (4-IBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its role as an inhibitor in biochemical pathways.

- Molecular Formula : CHIO

- Molecular Weight : 248.02 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of synthesized acylhydrazones derived from this compound has been characterized, revealing MIC values ranging from 1.95 to 7.81 µg/mL against various strains of bacteria, including Staphylococcus epidermidis and Bacillus subtilis . The MBC values were found to be between 3.91 and 62.5 µg/mL, indicating a strong bactericidal effect (MBC/MIC ratios of 1–4) .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | 1.95 - 7.81 | 3.91 - 62.5 | Strong |

| Acylhydrazones (various) | 7.81 - 31.25 | 31.25 - 500 | Moderate |

These findings suggest that compounds derived from this compound can be effective alternatives to traditional antibiotics, particularly against resistant strains such as MRSA .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives of this compound can induce cell death in cancer cell lines, others exhibit minimal toxicity to normal cells. For instance, a specific acylhydrazone derivative demonstrated cytotoxicity levels reaching up to 50% against HeLa cells at doses of 50 µM and 75 µM .

Cytotoxicity Data

| Compound | Cell Line | Dose (µM) | Cytotoxicity (%) |

|---|---|---|---|

| Acylhydrazone A | HeLa | 50 | ~50 |

| Acylhydrazone B | Normal Cells | N/A | ~20 |

This selective cytotoxicity indicates potential therapeutic applications in cancer treatment while minimizing adverse effects on healthy tissues.

Inhibition of Biochemical Pathways

This compound has been identified as an inhibitor of cinnamate-4-hydroxylase (C4H), a key enzyme in the phenylpropanoid biosynthetic pathway, which is crucial for lignin formation in plants . This inhibition can lead to reduced lignin deposition, impacting plant structure and growth.

The inhibition mechanism involves the disruption of the phenylpropanoid pathway, which is essential for synthesizing lignin and other phenolic compounds. This effect was demonstrated through high-throughput screening methods that identified several compounds capable of significantly altering phenolic profiles in plant seedlings .

Case Studies and Research Findings

Several studies have highlighted the diverse applications and effects of this compound:

- Antibacterial Activity : A study reported that derivatives exhibited stronger antibacterial activity than many commercially available antibiotics, particularly against Gram-positive bacteria .

- Cytotoxic Effects : Research indicated that certain derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising avenue for developing anticancer agents .

- Inhibition Studies : The role of this compound in inhibiting key enzymes involved in lignification was explored, providing insights into its potential use in agricultural biotechnology .

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 4-iodobenzoic acid critical for experimental design?

- Answer : this compound (C₇H₅IO₂, MW 248.02) is a white crystalline solid with a melting point of 270–274°C . It has low water solubility (0.04 g/L at 25°C) but dissolves in alcohols and ethers. Thermal decomposition occurs above its melting point, necessitating controlled heating in synthesis . Its pKa (~4.47) aligns with substituted benzoic acids, influencing solubility in buffered solutions .

Q. How can researchers optimize purification methods for this compound?

- Answer : Recrystallization from hot water or ethanol is effective due to its temperature-dependent solubility. Sublimation at elevated temperatures (post-melting) is feasible but requires vacuum conditions to minimize decomposition . Purity verification via HPLC or melting point analysis is recommended, with ≥98% purity achievable for synthetic applications .

Q. What safety precautions are essential when handling this compound?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 10–30°C in airtight containers. Decomposition products may include iodine vapors; work in a fume hood. Emergency protocols include rinsing exposed areas with water and contacting poison control (US: 1-800-535-5053) .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing acylhydrazones?

- Answer : Reacting methyl esters of this compound with hydrazine hydrate yields 4-iodobenzohydrazide, which forms acylhydrazones upon condensation with aldehydes/ketones. This two-step process (Scheme 1 in ) enables structural diversification for bioactivity studies. Characterization via NMR and mass spectrometry confirms regioselectivity and purity .

Q. What role does this compound play in oxidative cleavage of alkenes?

- Answer : Oxidation of this compound generates [hydroxy(4-carboxyphenyl)iodonium] ion, a hypervalent iodine intermediate that facilitates alkene cleavage to carbonyl compounds. This method avoids heavy metals and operates under mild conditions (e.g., CH₂Cl₂, room temperature) . Electron-withdrawing para-substituents enhance oxidative efficiency .

Q. How do substituent effects influence the reactivity of this compound in diacetoxyiodoarene synthesis?

- Answer : Electron-withdrawing groups (e.g., NO₂, CF₃) at the ortho/para positions inhibit diacetoxyiodoarene formation, whereas electron-donating groups (e.g., CH₃, OCH₃) at meta positions promote reactivity. Acetic acid is critical as a solvent; substitution with propionic acid halts the reaction .

Q. Methodological Challenges & Data Analysis

Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?

- Answer : Solubility varies due to solvent polarity and hydrogen-bonding capacity. For alcohols, solubility increases with chain length (e.g., higher in ethanol than methanol). Conflicting literature values (e.g., 0.04 g/L in water vs. 0.3 g/L in hot water) reflect temperature dependence . Standardize measurements at 25°C using gravimetric analysis .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Answer : Use inert atmospheres (N₂/Ar) and short reaction times. For sublimation, apply vacuum (≤1 mmHg) to lower the effective temperature. Monitor decomposition via TGA or FTIR for carbonyl/I₂ byproducts .

Q. Why do para-substituted derivatives of this compound exhibit reduced reactivity in some coupling reactions?

- Answer : Steric hindrance and electronic effects from the bulky iodine atom limit accessibility to catalytic sites. Computational modeling (e.g., DFT) shows decreased electron density at the carboxyl group compared to non-halogenated analogs, reducing nucleophilicity .

Q. Experimental Design Considerations

Q. How to design a protocol for N-terminal peptide modification using this compound?

- Answer : Post-solid-phase peptide synthesis, couple this compound to the N-terminus using HCTU/DIEA in DMF. Purify via HPLC and confirm modification via MALDI-TOF MS. This method enables radical precursor labeling for mass spectrometry studies .

Q. What analytical techniques validate the identity of this compound derivatives?

属性

IUPAC Name |

4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862304 | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-58-9 | |

| Record name | 4-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。